(3-Isobutylpiperidin-3-YL)methanol
Overview
Description
“(3-Isobutylpiperidin-3-YL)methanol” is a chemical compound with the CAS Number: 915922-54-2. Its molecular formula is C10H21NO and it has a molecular weight of 171.28 . It is typically stored at -20°C and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for “(3-Isobutylpiperidin-3-YL)methanol” is1S/C10H21NO/c1-9(2)6-10(8-12)4-3-5-11-7-10/h9,11-12H,3-8H2,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Hydrogen Production from Methanol
Methanol serves as a liquid hydrogen carrier that can produce high-purity hydrogen, essential for the development of a hydrogen-methanol economy. This process involves methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition, focusing on catalyst development and reactor technology, such as copper-based catalysts and novel reactor structures like Swiss-roll reactors and membrane reactors (García et al., 2021).
Methanol Crossover in Fuel Cells
Methanol crossover from the anode to the cathode in direct methanol fuel cells (DMFCs) presents a significant barrier to their efficiency. The study investigates efforts to develop more methanol-impermeable polymer electrolytes to minimize crossover, enhancing DMFCs' viability as an alternative energy source (Heinzel & Barragán, 1999).
Methanol Fixation
Methacarn (methanol-Carnoy) fixation is a technique that improves tissue embedding in paraffin by using methanol to increase the shrinkage temperature of collagen. This method provides better preservation of cellular structures for histological analysis compared to traditional fixation methods (Puchtler et al., 1970).
Catalytic Methane-to-Methanol Conversion
The study on catalytic methane-to-methanol conversion outlines the identification of reaction intermediates and proposes novel reaction pathways, underpinning the development of efficient catalysts for converting methane, a potent greenhouse gas, into more valuable methanol (Wang & Zhou, 2008).
Methanotrophs and Methanol
Methanotrophs, bacteria that can utilize methane as their sole carbon source, have potential biotechnological applications, including methanol production. These applications range from single-cell protein and biopolymers to the generation of methanol and other soluble metabolites, showcasing the versatility of methanol in environmental and industrial processes (Strong et al., 2015).
Safety And Hazards
properties
IUPAC Name |
[3-(2-methylpropyl)piperidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)6-10(8-12)4-3-5-11-7-10/h9,11-12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCZQIJVTYCOKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCNC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660755 | |
Record name | [3-(2-Methylpropyl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isobutylpiperidin-3-YL)methanol | |
CAS RN |
915922-54-2 | |
Record name | [3-(2-Methylpropyl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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